1-[(2-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid
Overview
Description
“1-[(2-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid” is a chemical compound with the molecular formula C12H14N2O6S . It has a molecular weight of 314.31400 .
Molecular Structure Analysis
The molecular structure of “1-[(2-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid” consists of a piperidine ring sulfonated with a 2-nitrophenyl group and carboxylated at the 2-position .Physical And Chemical Properties Analysis
The boiling point of “1-[(2-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid” is 549.3ºC at 760 mmHg . The flash point is 286ºC . The exact mass is 314.05700 . The LogP value is 2.76450 , and the PSA is 128.88000 .Scientific Research Applications
Synthesis and Biological Evaluation
1-[(2-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid and its derivatives are extensively explored in the field of medicinal chemistry. These compounds have been synthesized and evaluated for their potential as therapeutic agents. For instance:
Anticancer Properties : Piperidine derivatives have been synthesized and evaluated as potential anticancer agents. Specific derivatives have shown promising activity against certain cancer cell lines, suggesting their potential use in cancer treatment (Rehman et al., 2018).
N-Sulfonyl Pictet–Spengler Reaction : This compound has been used in chemical synthesis, particularly in the N-sulfonyl Pictet–Spengler reaction, to produce various substituted dihydro-1H-spiro[isoquinoline-4,4′-piperidine] derivatives, highlighting its role in organic synthesis and potential pharmaceutical applications (Liu et al., 2006).
Spectroscopic and Theoretical Studies : Compounds related to piperidine-2-carboxylic acid have been characterized through spectroscopic methods and theoretical studies, contributing to a deeper understanding of their chemical behavior and properties (Anioła et al., 2016).
Chemoselective Synthesis
This compound has been involved in chemoselective synthesis processes. These processes are crucial for creating specific and desired chemical compounds while minimizing unwanted by-products, essential in pharmaceutical and chemical industries.
- Aryl Carboxamido Sulfonic Acid Derivatives : A study described a one-pot two-step synthetic strategy for the preparation of aryl carboxamido sulfonic acid derivatives. This method is efficient and can be applied to produce key structures in modern organic synthesis, further highlighting the compound's versatility in chemical synthesis (Yang et al., 2013).
Crystal Structure Analysis
Understanding the crystal structure of chemical compounds is crucial for material science and pharmaceuticals as it provides insights into the compound's physical properties and potential applications.
- Crystal Structure Characterization : The crystal structures of salts derived from piperidine and various acids were characterized. This study provides valuable information on the molecular interactions and assembly, which is vital for the design of new materials and drugs (Jin et al., 2015).
Future Directions
Piperidine derivatives, such as “1-[(2-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid”, play a significant role in drug design . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “1-[(2-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid” and similar compounds may have potential applications in future pharmaceutical research.
properties
IUPAC Name |
1-(2-nitrophenyl)sulfonylpiperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6S/c15-12(16)10-6-3-4-8-13(10)21(19,20)11-7-2-1-5-9(11)14(17)18/h1-2,5,7,10H,3-4,6,8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPKKCWUSYDGFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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